Cas no 194151-97-8 (3-(chloromethyl)-2,4-dimethylPyridine)
3-(chloromethyl)-2,4-dimethylPyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(chloromethyl)-2,4-dimethylPyridine
- EN300-7539396
- 194151-97-8
- 2,4-dimethyl-3-chloromethylpyridine
- NIKMSZWIIKCBOU-UHFFFAOYSA-N
- AKOS006377417
- 3-chloromethyl-2,4-dimethylpyridine
- SCHEMBL5009720
- AB75399
- DA-08679
- DTXSID60599228
-
- Inchi: 1S/C8H10ClN/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5H2,1-2H3
- InChI Key: NIKMSZWIIKCBOU-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=NC=CC=1C
Computed Properties
- Exact Mass: 155.0501770Da
- Monoisotopic Mass: 155.0501770Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.9Ų
3-(chloromethyl)-2,4-dimethylPyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7539396-0.05g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 0.05g |
$768.0 | 2025-02-24 | |
| Enamine | EN300-7539396-0.1g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 0.1g |
$804.0 | 2025-02-24 | |
| Enamine | EN300-7539396-0.25g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 0.25g |
$840.0 | 2025-02-24 | |
| Enamine | EN300-7539396-0.5g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 0.5g |
$877.0 | 2025-02-24 | |
| Enamine | EN300-7539396-1.0g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
| Enamine | EN300-7539396-2.5g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
| Enamine | EN300-7539396-5.0g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
| Enamine | EN300-7539396-10.0g |
3-(chloromethyl)-2,4-dimethylpyridine |
194151-97-8 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 |
3-(chloromethyl)-2,4-dimethylPyridine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 3-(chloromethyl)-2,4-dimethylPyridine
3-(Chloromethyl)-2,4-Dimethylpyridine: A Comprehensive Overview
3-(Chloromethyl)-2,4-Dimethylpyridine, also known by its CAS number 194151-97-8, is a heterocyclic organic compound with significant applications in various fields of chemistry. This compound belongs to the pyridine family, which is a six-membered aromatic ring containing one nitrogen atom. The presence of a chloromethyl group at the 3-position and methyl groups at the 2 and 4 positions introduces unique chemical properties, making it a valuable intermediate in organic synthesis.
The structure of 3-(Chloromethyl)-2,4-Dimethylpyridine is characterized by its aromatic pyridine ring with substituents that influence its reactivity and stability. The chloromethyl group (-CH2Cl) at the 3-position is particularly reactive due to the electronegative chlorine atom, which can participate in various nucleophilic substitution reactions. The methyl groups at the 2 and 4 positions provide steric hindrance and electronic effects that modulate the compound's reactivity further. These structural features make it an ideal candidate for use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the role of 3-(Chloromethyl)-2,4-Dimethylpyridine in green chemistry and sustainable synthetic methods. Researchers have explored its use as a building block for constructing bioactive molecules with potential applications in drug discovery. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been leveraged to synthesize complex heterocyclic frameworks that mimic natural product structures.
In terms of synthesis, 3-(Chloromethyl)-2,4-Dimethylpyridine can be prepared via various routes, including Friedel-Crafts alkylation and directed metallation strategies. These methods have been optimized to improve yield and selectivity, ensuring efficient production on both laboratory and industrial scales. The compound's stability under standard storage conditions also contributes to its practicality in large-scale manufacturing processes.
The applications of 3-(Chloromethyl)-2,4-Dimethylpyridine extend beyond organic synthesis. It has been utilized as an intermediate in the production of advanced materials, such as high-performance polymers and catalysts. Its role in click chemistry reactions has also gained attention due to its ability to form stable covalent bonds under mild reaction conditions.
In conclusion, 3-(Chloromethyl)-2,4-Dimethylpyridine, with its unique chemical properties and versatile reactivity, continues to be a focal point in contemporary chemical research. Its contributions to drug discovery, material science, and sustainable synthetic methods underscore its importance as a key intermediate in modern chemistry.
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